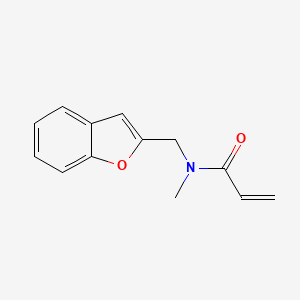

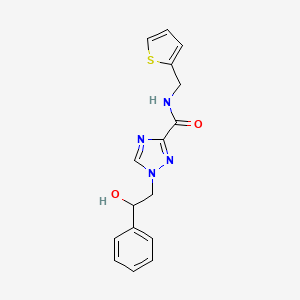

(5-methyl-3-nitro-1H-pyrazol-1-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-methyl-3-nitro-1H-pyrazol-1-yl)methanol, also known as 5-methyl-3-nitro-1H-pyrazole-1-methanol or 5-methyl-3-nitro-1H-pyrazole-1-methanol, is an organic compound used in various scientific research applications. It is an important reagent used in organic synthesis and has been used in the synthesis of a variety of biologically active compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other materials.

Applications De Recherche Scientifique

N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes

Methanol serves as a potential hydrogen source and C1 synthon in chemical synthesis, with applications in N-methylation of amines and transfer hydrogenation of nitroarenes. A study demonstrated a clean, cost-competitive method using methanol for selective N-methylation of amines and tandem reactions with selected nitroarenes, highlighting its synthetic value in pharmaceuticals (Sarki et al., 2021).

Charge-Transfer Chemistry of Pyrazoline Derivatives

Pyrazole derivatives, closely related to the chemical structure , play a significant role in medicinal chemistry. A study on the charge-transfer chemistry of fluorine-containing pyrazolin-5-ones explored their complexation with π-acceptors in methanol, indicating potential applications in the development of new pharmaceuticals and materials (Adam et al., 2021).

Biological Activity of Novel Comenic Acid Derivatives

Research into comenic acid derivatives containing isoxazole and isothiazole moieties revealed a synergistic effect when mixed with antitumor drugs, suggesting a pathway for the development of new cancer treatments. Such studies underscore the potential for pyrazole derivatives in enhancing pharmaceutical formulations (Kletskov et al., 2018).

Palladium(II) Complexes with Pyrazole-based Schiff Base Ligands

Research on palladium(II) complexes bearing pyrazole-based Schiff base ligands has shown significant cytotoxic effects against squamous carcinoma cells, highlighting the potential of pyrazole derivatives in cancer therapy (Abu-Surrah et al., 2010).

Synthesis and Molecular Docking Study of Pyrazole Derivatives

A study on the synthesis of pyrazole derivatives clubbed with pyridine as anticancer and antimicrobial agents underlines the pharmaceutical applications of pyrazole compounds in treating various diseases and combating microbial resistance (Katariya et al., 2021).

Mécanisme D'action

The mechanism of action of pyrazole-based compounds is often related to their ability to coordinate with metal ions . For example, they can be used as a precursor for the development of metalloenzyme, a protein containing metal ions (metal cofactors), which can directly link to the protein or enzyme, forming prosthetic groups .

Orientations Futures

Pyrazole-based compounds, including “(5-methyl-3-nitro-1H-pyrazol-1-yl)methanol”, have shown potential in various applications, including as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent . Therefore, they may be considered potential pharmacophores for the preparation of safe and effective agents in various fields .

Propriétés

IUPAC Name |

(5-methyl-3-nitropyrazol-1-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-4-2-5(8(10)11)6-7(4)3-9/h2,9H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOHZCIAVPSMBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CO)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-3-[(2-methylphenyl)sulfonyl]-2-[(2-methyl-2-propenyl)oxy]-6-phenylpyridine](/img/structure/B2551135.png)

![(E)-N-[(5-Cyanothiophen-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2551136.png)

![1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2551139.png)

![5-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2551142.png)

![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B2551143.png)

![(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2551147.png)

![6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2551149.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2551150.png)